molecular formula C17H18FNO B3010215 1-(4-fluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 96757-76-5

1-(4-fluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B3010215
CAS No.: 96757-76-5
M. Wt: 271.335
InChI Key: NRHCPYKCFHECID-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one (CAS 96757-76-5) is a fluorinated tetrahydroindole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a molecular formula of C17H18FNO and a molecular weight of 271.33 g/mol . Its structural framework, characterized by a tetrahydroindol-4-one core substituted with a 4-fluorophenyl group and trimethyl modifications, places it within a class of heterocyclic compounds known for diverse biological activities and therapeutic potential. The compound's primary research applications leverage its role as a key synthetic intermediate for developing novel therapeutic agents. Heterocyclic compounds containing indole scaffolds and fluorinated aromatic systems have demonstrated notable antiviral properties against various viruses, including herpes simplex virus (HSV), influenza A virus (IAV), and hepatitis C virus (HCV) . Additionally, structurally related 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have shown potent inhibitory activity against human neutrophil elastase (HNE), a serine protease recognized as an important therapeutic target for inflammatory respiratory diseases and various cancers . The presence of the fluorine atom at the para position of the phenyl ring enhances the molecule's metabolic stability and binding affinity to biological targets, making it particularly valuable for structure-activity relationship studies in drug discovery programs. This chemical entity is readily available for research applications with documented purity levels exceeding 90% from specialized suppliers . Researchers can access various quantities ranging from milligram to gram scales to support investigative studies. The compound is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not designed for human therapeutic applications, veterinary use, or diagnostic procedures. Researchers should consult the safety data sheet and implement appropriate laboratory safety protocols when handling this material.

Properties

IUPAC Name

1-(4-fluorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-11-8-14-15(9-17(2,3)10-16(14)20)19(11)13-6-4-12(18)5-7-13/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHCPYKCFHECID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC=C(C=C3)F)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one exerts its effects involves interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to certain receptors, while the indole core interacts with various enzymes and proteins. These interactions can modulate signaling pathways, leading to therapeutic effects in conditions such as inflammation and cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetrahydroindol-4-One Family

Table 1: Structural and Electronic Comparisons
Compound Name Substituents Key Features Reference
Target Compound 1-(4-Fluorophenyl), 2,6,6-trimethyl High electron density at carbonyl (Laplacian ∆ρcp = -6.3 eÅ⁻⁵)
1-(4-Chlorophenyl)-2,6,6-trimethyl analog 1-(4-Chlorophenyl), 2,6,6-trimethyl C-Cl bond increases polarity; dihedral angle C8-C3-O1: 1.2°
1-Cyclohexyl-2,6,6-trimethyl analog 1-Cyclohexyl, 2,6,6-trimethyl Bulky cyclohexyl group reduces planarity; lower solubility
3-Butyl-2-methyl analog 3-Butyl, 2-methyl Extended alkyl chain enhances lipophilicity; altered hydrogen bonding

Key Observations:

  • Electron Density and Reactivity: The target compound exhibits a unique electron density profile at its carbonyl group, with a Laplacian value (−6.3 eÅ⁻⁵) distinct from estrone (−17.56 eÅ⁻⁵) and other indol-4-ones . The fluorophenyl group enhances electrostatic interactions compared to chlorophenyl or methoxy-substituted analogs .
  • Conformational Flexibility: Crystallographic studies show that fluorophenyl-substituted indol-4-ones (e.g., the target compound) adopt near-planar conformations, whereas cyclohexyl or bulky substituents introduce torsional strain, reducing planarity .
  • Intermolecular Interactions: The fluorophenyl group participates in weak C–F···F–C interactions in crystal lattices, a feature absent in non-fluorinated analogs .

Biological Activity

1-(4-Fluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available literature.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H20FNO\text{C}_{17}\text{H}_{20}\text{F}\text{N}\text{O}

This structure includes a tetrahydroindole moiety with a fluorinated phenyl group that contributes to its biological activity.

Antioxidant Activity

Research indicates that tetrahydroindole derivatives exhibit notable antioxidant properties. The presence of the 4-fluorophenyl group enhances the electron-donating ability of the compound, which is crucial for scavenging free radicals and reducing oxidative stress. A study demonstrated that compounds with similar structures showed significant radical scavenging activity in vitro .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various models. It was found to protect neuronal cells from apoptosis induced by oxidative stress. In particular, the compound showed efficacy in reducing neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases .

Anticancer Properties

This compound has also been evaluated for its anticancer activity. Studies have shown that it inhibits the proliferation of various cancer cell lines through mechanisms such as inducing cell cycle arrest and apoptosis. The compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15Apoptosis induction
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)25Inhibition of proliferation

Antimicrobial Activity

The antimicrobial properties of this compound have been documented against a range of pathogens. Its effectiveness against Gram-positive and Gram-negative bacteria suggests potential applications in treating infections. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study involving animal models of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function and memory retention. The compound reduced amyloid-beta plaque formation and decreased neuroinflammatory markers .

Case Study 2: Anticancer Efficacy in Breast Cancer

A clinical trial assessing the effects of this compound on MCF-7 breast cancer cells revealed that it significantly inhibited tumor growth in vitro and in vivo. The trial indicated that the compound could enhance the efficacy of existing chemotherapeutic agents when used in combination therapy .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound's ability to donate electrons helps neutralize reactive oxygen species.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : The compound can influence pathways such as PI3K/Akt and MAPK which are crucial for cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1-(4-fluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one?

  • Methodology : The compound is typically synthesized via multi-step routes involving cyclization and fluorophenyl substitution. For example:

  • Step 1 : Direct α-iodination of aryl alkyl ketones using elemental iodine activated by 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) .
  • Step 2 : Cyclization of intermediates like 1-(2-aminophenyl)-4-(2-(benzylamino)phenyl)-2-(4-fluorophenyl)butane-1,4-dione under acidic or thermal conditions .
    • Optimization : Reaction efficiency depends on solvent polarity, temperature, and catalyst selection. Use TLC or HPLC to monitor reaction progress .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions (e.g., fluorophenyl at C1, methyl groups at C2 and C6) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C18 _{18}H20 _{20}FNO) .
  • Melting Point : Compare experimental mp (e.g., 188–190°C) with literature values .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in crystallographic data for this compound?

  • Software Tools :

  • SHELXL/SHELXTL : For refining crystal structures against high-resolution data. Validate using R-factors and electron density maps .
  • ORTEP-3 : Graphical representation of thermal ellipsoids to assess positional disorder or twinning .
    • Case Study : A 2006 study resolved C–F···F–C interactions in a derivative using charge density analysis (Hirshfeld surfaces) and DFT calculations .

Q. How do non-covalent interactions (e.g., C–F···F–C) influence the solid-state packing of this compound?

  • Methodology :

  • Periodic DFT : Quantify interaction energies (e.g., –1.5 to –2.0 kcal/mol for C–F···F–C) .
  • Hirshfeld Surface Analysis : Map close contacts using CrystalExplorer; fluorophenyl groups often exhibit weak but directional interactions .
    • Implications : These interactions affect solubility, melting behavior, and co-crystal formation .

Q. What spectroscopic techniques are optimal for studying its reactivity in solution?

  • Approach :

  • UV-Vis : Monitor π→π* transitions of the indole ring (λmax_{\text{max}} ~270 nm) under varying pH .
  • IR Spectroscopy : Identify carbonyl stretching (C=O at ~1680 cm1 ^{-1}) and N–H vibrations (tetrahydroindole ring) .
    • Kinetic Studies : Use stopped-flow methods to track reactions with nucleophiles (e.g., thiols or amines) .

Q. How can computational models predict its biological activity (e.g., cytotoxicity)?

  • In Silico Tools :

  • Molecular Docking : Screen against targets like acetylcholinesterase or cancer-related kinases using AutoDock Vina .
  • QSAR : Correlate substituent effects (e.g., fluorine’s electronegativity) with bioactivity datasets .
    • Validation : Compare predictions with in vitro assays (e.g., IC50 _{50} values in MCF7 breast cancer cells) .

Data Interpretation & Contradictions

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

  • Root Causes :

  • Solvent effects (e.g., DMSO vs. CDCl3 _3) or conformational flexibility in solution .
    • Resolution :
  • Perform DFT-NMR calculations (GIAO method) with implicit solvent models (e.g., PCM) .
  • Use 1H ^1\text{H}-1H^1\text{H} COSY and NOESY to identify through-space couplings .

Q. What statistical methods validate crystallographic data quality?

  • Metrics :

  • Rint _\text{int} : Values <5% indicate good data merging .
  • CCDC Validation : Check for missed symmetry or incorrect space group assignments using CheckCIF .

Methodological Resources

  • Crystallography : SHELX suite (open-source) , ORTEP-3 for GUI-based visualization .
  • Spectroscopy : Bruker TopSpin for NMR processing, Gaussian 16 for DFT calculations .
  • Biological Assays : MTT protocol for cytotoxicity screening .

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